molecular formula C10H8N2O3 B13873213 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one

Cat. No.: B13873213
M. Wt: 204.18 g/mol
InChI Key: MZHCSWZDQOXVNK-UHFFFAOYSA-N
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Description

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the use of iodine-assisted protocols where methyl/benzyl carbazates and aldehydes undergo sequential condensation, oxidative cyclization, and rearrangement . The reaction conditions often include the presence of iodine and a base, promoting intramolecular C–O bond formation at elevated temperatures (around 90°C).

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzoyl-3-methyl-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific benzoyl and methyl substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-benzoyl-3-methyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H8N2O3/c1-12-10(14)15-9(11-12)8(13)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

MZHCSWZDQOXVNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OC(=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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